Picein

Description

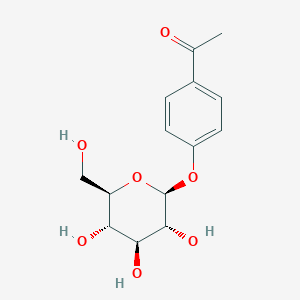

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZCEKPKECLKNO-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031535 | |

| Record name | Picein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-14-3 | |

| Record name | Picein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(β-D-glucopyranosyloxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H3ACT49CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Picein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of Picein, a naturally occurring phenolic glycoside. The information is curated for professionals in research and drug development who are interested in the therapeutic potential and chemical characteristics of this compound.

Chemical Structure and Identification

This compound is a phenolic compound classified as a glucoside of piceol (p-hydroxyacetophenone).[1] Its structure consists of a p-hydroxyacetophenone core bonded to a β-D-glucopyranosyl unit via a glycosidic linkage at the 4-position of the phenyl ring.

The formal IUPAC name for this compound is 1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone .[2][3] The molecule is comprised of 14 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms.[2][4]

Below is a two-dimensional representation of the this compound chemical structure, generated using the DOT language.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Quantitative Data

This compound is typically found as a pale yellow or crystalline solid.[5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₈O₇ | [2][4][6] |

| Molecular Weight | 298.29 g/mol | [2][4][6] |

| CAS Number | 530-14-3 | [2][4][6] |

| Melting Point | 195-196 °C | [7] |

| Optical Rotation ([α]D²³) | -88° (c=1) | [7] |

| Appearance | Needles or prisms from methanol | [7] |

| Purity (typical) | >98% (HPLC) | [6] |

| Solubility | 1 g in 50 ml water at 15°C; 1 g in 1 ml boiling water; Soluble in hot glacial acetic acid; Practically insoluble in ether and chloroform. | [7] |

| SMILES | CC(=O)C1=CC=C(C=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [1] |

| InChI Key | GOZCEKPKECLKNO-RKQHYHRCSA-N | [2] |

Experimental Protocols

This compound can be obtained from various plant sources, including the roots of Rhodiola crenulata, the bark of willows and conifers like the Norway spruce (Picea abies), and the rhizomes of Picrorhiza kurroa.[1][3] The following sections detail a representative protocol for the extraction and purification of this compound from plant material, as well as a workflow for its quantification using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound from Plant Material

This protocol is a generalized procedure based on common techniques for the isolation of phenolic compounds from plant matrices.

Workflow for this compound Isolation and Purification

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Preparation of Plant Material: The plant material (e.g., bark of Picea abies) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to solvent extraction. A mixture of ethanol and water (e.g., 50-70% ethanol) is commonly used. The extraction can be performed at room temperature with stirring for several hours or under reflux to increase efficiency.

-

Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography for initial fractionation. A common stationary phase for separating phenolic compounds is Sephadex LH-20. The column is eluted with a suitable solvent, such as methanol, and fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are pooled and further purified using preparative HPLC. A C18 reversed-phase column is typically employed with a mobile phase consisting of a gradient of water (often with a small amount of acid like acetic or formic acid) and an organic solvent such as methanol or acetonitrile.

-

Isolation and Verification: The purified this compound is collected, the solvent is evaporated, and the final product is dried. The purity is confirmed by analytical HPLC, and the structure is verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a standard method for the quantification of this compound in plant extracts.

Methodology:

-

Standard Preparation: A stock solution of high-purity this compound standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution to known concentrations.

-

Sample Preparation: The plant extract is accurately weighed and dissolved in the mobile phase solvent. The solution is filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, for example, with mobile phase A being water with 0.1% formic acid and mobile phase B being acetonitrile. The gradient program is optimized to achieve good separation of this compound from other components in the extract.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.

-

Detection: UV detection is performed at the maximum absorbance wavelength of this compound (around 260-280 nm).

-

-

Analysis: The calibration standards are injected to construct a calibration curve of peak area versus concentration. The sample extract is then injected, and the peak area corresponding to this compound is measured. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

This technical guide provides foundational information for researchers and professionals working with this compound, from understanding its fundamental chemical structure to its practical isolation and quantification.

References

- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing biosynthetic pathway for the production of p-hydroxyacetophenone and its glucoside in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Environmentally Friendly Extraction from Picea Abies Bark as an Approach to Accessing Valuable Antioxidants in Biorefineries [mdpi.com]

- 7. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]

An In-depth Technical Guide to the Biological Sources and Natural Occurrence of Picein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picein, a phenolic glucoside of p-hydroxyacetophenone, is a naturally occurring compound that has garnered significant interest within the scientific community. Its presence in a variety of plant species, coupled with its potential biological activities, positions it as a molecule of interest for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the known biological sources of this compound, its natural occurrence, and quantitative data where available. Furthermore, it details experimental protocols for its extraction and analysis and illustrates its biosynthetic pathway.

Biological Sources of this compound

This compound is distributed across a diverse range of plant families and genera. Its presence has been documented in various plant parts, including needles, roots, bark, leaves, and rhizomes. The primary plant genera known to contain this compound are summarized below.

Table 1: Major Plant Genera Containing this compound

| Genus | Common Name | Family | Plant Part(s) |

| Picea | Spruce | Pinaceae | Needles, Roots |

| Salix | Willow | Salicaceae | Bark, Leaves |

| Rhododendron | Rhododendron | Ericaceae | Leaves, Flowers |

| Picrorhiza | --- | Plantaginaceae | Rhizomes |

| Phagnalon | --- | Asteraceae | Aerial parts |

| Ebenus | --- | Fabaceae | Not specified |

| Vauquelinia | --- | Rosaceae | Aerial parts |

| Poacynum | --- | Apocynaceae | Flowers |

Natural Occurrence and Quantitative Data

The concentration of this compound can vary significantly between different plant species, the specific plant part, and even the environmental conditions in which the plant grows. The following table summarizes the available quantitative data on this compound content in various biological sources.

Table 2: Quantitative Occurrence of this compound in Various Plant Species

| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Concentration | Citation(s) |

| Picea abies (Norway Spruce) | Needles | Not specified | Not specified | 1.8 - 2.2% of dry weight | |

| Picea abies (Norway Spruce) | Non-mycorrhizal short roots | Not specified | Not specified | 0.09 - 0.2% of dry weight | |

| Picrorhiza kurroa | Leaves | Butanol extract | HPLC | 20.09% of butanol extract | |

| Picrorhiza kurroa | Leaves | Ethyl acetate extract | HPLC | 10.68% of ethyl acetate extract | |

| Picrorhiza kurroa | Leaves | Ethanol extract | HPLC | 10.63% of ethanol extract | |

| Salix purpurea | Bark | Not specified | HPLC | Detected in 10% of 91 genotypes studied | |

| Salix daphnoides | Bark Extract | Methanol | HPLC-MS/MS | Possibly present | |

| Salix alba | Bark | Not specified | Not specified | Salicin is the major compound, this compound presence is minor. | |

| Rhododendron species | Not specified | Not specified | Not specified | Data not available |

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through several enzymatic steps to form p-coumaroyl-CoA, a key intermediate. From p-coumaroyl-CoA, the pathway to this compound involves two main steps: the formation of p-hydroxyacetophenone and its subsequent glucosylation.

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Experimental Protocols

Extraction of this compound using Soxhlet Apparatus

This protocol describes a general method for the extraction of phenolic compounds, including this compound, from dried plant material using a Soxhlet apparatus. The choice of solvent may be optimized depending on the plant matrix.

Materials and Equipment:

-

Dried and powdered plant material

-

Soxhlet extractor

-

Round bottom flask

-

Condenser

-

Heating mantle

-

Cellulose extraction thimble

-

Ethanol (or other suitable solvent)

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 10-20 g of the dried, finely ground plant material.

-

Place the powdered plant material into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round bottom flask to about two-thirds full with the extraction solvent (e.g., ethanol). Add a few boiling chips to ensure smooth boiling.

-

Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

-

Turn on the cooling water to the condenser.

-

Heat the solvent in the flask using the heating mantle. The solvent will evaporate, and its vapors will travel up to the condenser.

-

The condensed solvent will drip into the thimble containing the plant material, initiating the extraction.

-

Once the solvent level in the extractor chamber reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds will be siphoned back into the boiling flask.

-

Allow this cycle of boiling, condensation, and siphoning to repeat for a sufficient duration (typically 6-8 hours) to ensure exhaustive extraction.

-

After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.

-

Disassemble the apparatus and carefully remove the thimble.

-

The extract in the round bottom flask can then be concentrated using a rotary evaporator to remove the solvent.

-

The resulting crude extract can be further purified or directly used for analysis.

Soxhlet Extraction Workflow

Caption: General workflow for Soxhlet extraction.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts by reverse-phase HPLC. Specific parameters such as the mobile phase composition and gradient may require optimization for different sample matrices.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid or acetic acid (for mobile phase modification)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of this compound in the samples.

-

-

Sample Preparation:

-

Dissolve a known amount of the crude plant extract in the mobile phase or methanol.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: this compound has a UV absorbance maximum around 275-285 nm. Set the detector to monitor at an appropriate wavelength within this range.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

HPLC Analysis Workflow

An In-depth Technical Guide to the Core Relationship of Picein and its Aglycone Piceol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picein, a naturally occurring phenolic glycoside, and its aglycone, piceol (p-hydroxyacetophenone), are compounds of significant interest in the fields of phytochemistry, pharmacology, and drug development. This compound, the β-D-glucopyranoside of piceol, serves as a biological precursor, releasing the more pharmacologically active piceol upon hydrolysis.[1][2] This guide provides a comprehensive technical overview of the relationship between this compound and piceol, detailing their biosynthesis, chemical properties, and biological activities, supported by experimental methodologies and pathway visualizations.

Chemical Structures and Physicochemical Properties

This compound is chemically known as 1-[4-(β-D-glucopyranosyloxy)phenyl]ethanone, while piceol is 1-(4-hydroxyphenyl)ethanone.[3][4] The presence of the glucose moiety renders this compound more water-soluble than its aglycone, piceol.

Table 1: Physicochemical Properties of this compound and Piceol

| Property | This compound | Piceol |

| Chemical Formula | C₁₄H₁₈O₇ | C₈H₈O₂ |

| Molar Mass | 298.29 g/mol [3] | 136.15 g/mol [4] |

| PubChem CID | 92123[5] | 7469[4] |

| Appearance | White crystalline solid | White to off-white crystalline solid |

| Melting Point | 195-196 °C | 109-112 °C |

| Solubility | Soluble in water and polar organic solvents | Sparingly soluble in water, soluble in organic solvents |

Biosynthesis and Interconversion

In plants, particularly in species like Norway spruce (Picea abies), this compound is synthesized from piceol through a glucosylation reaction. The biosynthesis of piceol itself is proposed to start from coumaroyl-CoA.[6] The interconversion of this compound to piceol is a critical step for the manifestation of biological activity and is primarily enzymatic.

Biosynthetic Pathway of Piceol and this compound

The proposed biosynthetic pathway involves the conversion of coumaroyl-CoA to 4-hydroxyacetophenone (piceol), which is then glucosylated to form this compound.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro metabolism of isoliquiritigenin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. recursosbioquimica.es [recursosbioquimica.es]

- 5. cris.unibo.it [cris.unibo.it]

- 6. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Picein: A Technical Guide for Drug Discovery Professionals

Abstract

Picein, a phenolic glucoside found in a variety of plant species, including willow bark (Salix sp.) and the rhizomes of Picrorhiza kurroa, is emerging as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a particular focus on its neuroprotective, antioxidant, and anti-inflammatory effects. Detailed summaries of quantitative data, experimental methodologies, and key signaling pathways are presented to support further investigation and drug development efforts. While the primary focus of current research has been on its potential in neurodegenerative diseases, this document also explores other reported biological activities.

Introduction

This compound (1-[4-(β-D-Glucopyranosyloxy)phenyl]ethan-1-one) is a natural biomolecule that has been investigated for a range of therapeutic applications.[1][2] Historically, plants containing this compound, such as willow bark, have been used for their analgesic, antipyretic, and anti-inflammatory properties.[1][2] Modern research has shifted towards elucidating the specific mechanisms and potential of isolated this compound, revealing a promising profile as a neuroprotective and antioxidant agent.[3][4] This guide synthesizes the available preclinical data to provide a technical resource for researchers and scientists in the field of drug development.

Pharmacological Properties

The primary pharmacological activities attributed to this compound are its neuroprotective, antioxidant, and to a lesser extent, anti-inflammatory effects. There is also preliminary evidence for its role in promoting collagen synthesis.

Neuroprotective Effects

The neuroprotective potential of this compound is the most extensively studied aspect of its pharmacology. Research suggests a dual mechanism involving the inhibition of a key enzyme in Alzheimer's disease pathogenesis and the mitigation of oxidative stress in neuronal cells.

-

BACE1 Inhibition: In silico studies, utilizing pharmacophore mapping and molecular docking, have identified Beta-Secretase 1 (BACE1) as a potential molecular target for this compound.[1][2] BACE1 is an aspartic acid protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1] The predicted binding affinity and inhibition constant suggest a modest but potentially significant interaction.[1][2]

-

Amelioration of Oxidative Stress in Neuronal Cells: In vitro studies have demonstrated that this compound can protect neuroblastoma cells (SH-SY5Y) from oxidative stress induced by toxins like menadione.[4][5] this compound treatment was shown to reduce levels of reactive oxygen species (ROS) and mitochondrial superoxide, thereby restoring mitochondrial activity.[4]

-

In Vivo Efficacy in Memory Impairment: In a rat model of scopolamine-induced memory impairment, intraventricular administration of this compound was found to prevent deficits in learning and avoidance memory.[6] This behavioral improvement was associated with a reduction in oxidative stress markers in the hippocampus.[6]

Antioxidant Activity

This compound's antioxidant properties are intrinsically linked to its neuroprotective effects. It functions by neutralizing free radicals and modulating the activity of endogenous antioxidant enzymes.

-

In Vitro Studies: Treatment of SH-SY5Y neuroblastoma cells with this compound has been shown to counteract the effects of the free radical generator menadione.[4] This includes a significant decrease in ROS levels and mitochondrial superoxide production.[4]

-

In Vivo Studies: In a rat model, this compound administration led to a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus.[6] Concurrently, it increased the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT), and elevated the total antioxidant capacity (TAC).[6]

Anti-inflammatory Properties

The evidence for this compound's anti-inflammatory activity is currently mixed. While some cellular and plant studies have indicated anti-inflammatory effects, others have failed to demonstrate such properties for the isolated compound.[2][3][7] This discrepancy suggests that the anti-inflammatory reputation of this compound-containing plants may be due to other phytochemicals or synergistic effects. Further research with isolated this compound in relevant inflammatory models is required to clarify its role.

Other Pharmacological Activities

-

Collagen Synthesis: A study identified that this compound extracted from the rhizomes of Picrorhiza kurroa promoted collagen synthesis at concentrations of 10–30 μM without showing cytotoxicity.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro and In Silico Quantitative Data for this compound

| Parameter | Model/Assay | Value | Reference |

| BACE1 Inhibition (Predicted) | Molecular Docking | Binding Affinity: -5.94 kcal/mol | [1][2] |

| Inhibition Constant (Ki): 44.03 µM | [1][2] | ||

| Neuroprotection | Menadione-induced oxidative stress in SH-SY5Y cells | 25 µM (effective concentration) | [4] |

| Collagen Synthesis Promotion | Not specified | 10–30 µM (effective concentration) | [1][2] |

Table 2: In Vivo Quantitative Data for this compound (Rat Model of Scopolamine-Induced Memory Impairment)

| Parameter | Dose (Intraventricular) | Effect | Reference |

| Inhibitory Avoidance Memory | 2.5 mg/kg & 5 mg/kg | Increased latency to enter dark room (improved memory) | [6] |

| Hippocampal Oxidative Stress | 2.5 mg/kg | Decreased Malondialdehyde (MDA) levels | [6] |

| 2.5 mg/kg | Increased Superoxide Dismutase (SOD) activity | [6] | |

| 2.5 mg/kg | Increased Glutathione Peroxidase (GPX) activity | [6] | |

| 2.5 mg/kg | Increased Catalase (CAT) activity | [6] | |

| 2.5 mg/kg | Increased Total Antioxidant Capacity (TAC) | [6] |

Pharmacokinetics (ADME)

Currently, there is a notable lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding the pharmacokinetic profile of this compound is a critical next step in evaluating its potential as a therapeutic agent. Future research should focus on in vitro permeability assays, plasma protein binding, metabolic stability studies, and in vivo pharmacokinetic profiling in animal models.

Signaling Pathways and Mechanisms of Action

The proposed mechanisms of action for this compound's neuroprotective effects are illustrated below.

Detailed Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to evaluate the pharmacological properties of this compound.

In Vitro Neuroprotection Assay

This workflow describes the general procedure for assessing the protective effects of this compound against oxidative stress in a neuronal cell line.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media until they reach a suitable confluency (e.g., 70-80%).

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: A known oxidative stress-inducing agent, such as menadione (MQ), is added to the cell culture media.

-

Endpoint Analysis:

-

Cell Viability (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to the wells. Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured spectrophotometrically (e.g., at 570 nm) to determine cell viability.

-

Reactive Oxygen Species (ROS) Measurement: A fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Fluorescence is measured to quantify intracellular ROS levels.

-

Mitochondrial Superoxide Detection (MitoSOX Assay): Cells are incubated with MitoSOX Red, a fluorogenic dye that selectively targets mitochondria. In the presence of superoxide, MitoSOX Red is oxidized, and its fluorescence is measured to specifically assess mitochondrial superoxide production.

-

In Vivo Inhibitory Avoidance Test

This protocol outlines the assessment of this compound's effect on learning and memory in a rat model.

-

Animal Model: Adult male Wistar rats are used.

-

Induction of Memory Impairment: Amnesia is induced by an intraperitoneal (IP) injection of scopolamine.

-

This compound Administration: this compound is administered via intraventricular injection daily for a set period (e.g., 7 days).

-

Behavioral Testing (Inhibitory Avoidance Task):

-

Training: Rats are placed in a two-compartment apparatus (one light, one dark). When the rat enters the dark compartment, a mild foot shock is delivered.

-

Testing: After a retention interval (e.g., 24 hours), the rat is placed back in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive event.

-

-

Biochemical Analysis: Following behavioral testing, animals are euthanized, and the hippocampus is dissected. Tissue homogenates are used to measure levels of MDA (a marker of lipid peroxidation) and the activity of antioxidant enzymes (SOD, GPX, CAT) and total antioxidant capacity (TAC) using commercially available assay kits.

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent, primarily through its antioxidant properties and its predicted ability to inhibit BACE1. The available in vitro and in vivo data provide a strong rationale for its further development, particularly for neurodegenerative disorders such as Alzheimer's disease.

However, several critical knowledge gaps must be addressed:

-

Pharmacokinetics: A thorough investigation of the ADME properties of this compound is essential to understand its bioavailability and disposition.

-

Anti-inflammatory Activity: The conflicting reports on its anti-inflammatory effects need to be resolved through targeted studies.

-

Analgesic and Antipyretic Effects: The direct effects of isolated this compound on pain and fever, independent of its presence in traditional herbal extracts, require clarification.

-

Chronic Toxicity: Long-term safety and toxicity studies are necessary before considering clinical translation.

Future research should focus on these areas to fully elucidate the therapeutic potential of this compound and pave the way for its potential use in clinical settings.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. The inhibitory avoidance discrimination task to investigate accuracy of memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Picein's Role in Plant Physiology and Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picein, a phenolic glucoside, is an important secondary metabolite in various plants, notably conifers such as Norway spruce (Picea abies). Emerging research indicates that this compound is not merely a passively stored compound but plays a significant role in plant physiology, particularly in mediating responses to biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound's function, biosynthesis, and its involvement in plant defense signaling pathways. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this natural compound's properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways and workflows.

This compound in Plant Physiology

This compound (p-hydroxyacetophenone-β-D-glucopyranoside) is the glycoside of piceol. In its glycosylated form, this compound is more stable and water-soluble, allowing for its storage in plant vacuoles. The deglycosylation of this compound to its aglycone, piceol, is a critical activation step, as piceol is often the more biologically active form.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway. The complete biosynthetic pathway has been elucidated, starting from 4-coumaroyl-CoA.

A key step involves the impaired side-chain shortening of an aromatic 3-ketoacyl-CoA intermediate. This impairment is due to a loss-of-function mutation in a peroxisomal 3-ketoacyl-CoA thiolase in some plant species. The accumulated aromatic 3-ketoacyl-CoA is then hydrolyzed by a thioesterase and undergoes spontaneous decarboxylation to form the acetophenone moiety, which is subsequently glycosylated to form this compound.

The final step of this compound biosynthesis is the glycosylation of piceol, a reaction catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that play a crucial role in the glycosylation of various plant secondary metabolites, thereby altering their stability, solubility, and biological activity.

This compound's Role in Plant Stress Response

This compound has been identified as a key indicator of plant stress.[1] Its accumulation is often associated with the plant's defense mechanisms against a variety of stressors.

Biotic Stress

This compound plays a significant role in defending plants against herbivores and fungal pathogens. Studies on Norway spruce have shown a correlation between this compound concentrations and the tree's defensive capacity against fungal pathogens and budworm.[1] Increased levels of this compound have been observed in response to fungal infection by Sirococcus conigenus.[1] The conversion of this compound to the more toxic piceol is thought to be a direct chemical defense mechanism.

Abiotic Stress

While the role of this compound in response to abiotic stress is less well-documented, its nature as a phenolic compound suggests potential involvement in mitigating oxidative stress. Phenolic compounds are known for their antioxidant properties, which can help protect plant cells from damage caused by reactive oxygen species (ROS) generated during abiotic stress conditions such as drought, high salinity, and extreme temperatures.

Quantitative Data on this compound Accumulation

The concentration of this compound in plant tissues can vary significantly depending on the plant species, tissue type, age, and environmental conditions. The following tables summarize available quantitative data from studies on Norway spruce (Picea abies).

Table 1: this compound Concentration in Picea abies Tissues

| Plant Tissue | Concentration (% dry weight) | Reference |

| Non-mycorrhizal short roots | 0.09–0.2% | [1] |

| Needles | 1.8–2.2% | [1] |

Table 2: this compound and Piceol Concentrations in Picea abies Needles of Different Ages

| Compound | Needle Age | Concentration (relative units) | Reference |

| This compound | Current year | Identified | |

| 4-hydroxy acetophenone (piceol) | Previous year | >30 times higher than this compound in current year needles |

Signaling Pathways Involving this compound

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, based on its role in plant defense, it is hypothesized to interact with major plant stress signaling hormones such as jasmonic acid (JA) and salicylic acid (SA).

Hypothetical this compound-Mediated Defense Signaling

A proposed model for this compound's role in defense signaling begins with the perception of a stressor (e.g., herbivore attack or pathogen infection). This perception likely triggers a signaling cascade that leads to the upregulation of genes involved in this compound biosynthesis. The accumulation of this compound can then serve two purposes:

-

Direct Defense: Enzymatic conversion of this compound to the more toxic piceol at the site of stress.

-

Signal Amplification: this compound or piceol may act as signaling molecules to activate downstream defense responses, potentially through interaction with the JA and SA signaling pathways.

References

The Pharmacokinetic Profile of Picein: A Technical Guide to Its Bioavailability and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picein, the glucoside of piceol, is a naturally occurring phenolic compound found in various plant species. While its aglycone, piceatannol, has garnered significant research interest for its diverse biological activities, the bioavailability and metabolic pathways of this compound itself remain less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME), drawing upon available literature for this compound and its closely related analogue, piceatannol. This document summarizes quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes the key metabolic and signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Bioavailability of this compound

Direct quantitative pharmacokinetic data for this compound is limited in the current scientific literature. However, based on studies of other phenolic glycosides, it is anticipated that the oral bioavailability of this compound is relatively low. The glycosidic linkage to piceol increases its water solubility but may hinder its passive diffusion across the intestinal epithelium. The primary determinant of this compound's bioavailability is likely its hydrolysis to the aglycone, piceol, by various enzymes.

Pharmacokinetic Parameters of Piceatannol (Aglycone)

In the absence of direct data for this compound, the pharmacokinetic parameters of its aglycone, piceatannol, provide valuable insights into the systemic exposure following the oral administration of this compound. The following table summarizes the available pharmacokinetic data for piceatannol in rats.

| Parameter | Intravenous (10 mg/kg) | Intragastric (90-360 µmol/kg) | Reference |

| Cmax | - | Dose-dependent increase | [1] |

| Tmax | - | Not specified | [1] |

| AUC (total) | - | Dose-dependent increase | [1] |

| Absolute Bioavailability | - | Not specified | [1] |

Note: The AUC for total piceatannol (including metabolites) was found to be less than that for total resveratrol, a structurally similar stilbenoid. However, when co-administered with resveratrol, the AUC for piceatannol was significantly increased, suggesting a higher metabolic stability of piceatannol[1].

Metabolic Pathways of this compound

The metabolism of this compound is believed to occur in two main phases:

-

Phase 0: Hydrolysis: The initial and rate-limiting step is the hydrolysis of the glycosidic bond to release the aglycone, piceol.

-

Phase I & II Metabolism of the Aglycone: Piceol can then undergo further metabolism, primarily through phase II conjugation reactions, to form more water-soluble compounds that can be readily excreted. Piceol may also be hydroxylated to form piceatannol, which then undergoes extensive phase II metabolism.

Phase 0: Hydrolysis of this compound

The hydrolysis of this compound to piceol is catalyzed by β-glucosidases. These enzymes are present in various biological systems:

-

Intestinal Microflora: The gut microbiota possesses a wide range of glycosidases that can efficiently hydrolyze dietary glycosides[2].

-

Human Tissues: A broad-specificity cytosolic β-glucosidase has been identified in the human liver, small intestine, spleen, and kidney, which is capable of hydrolyzing various β-d-glycosides, including L-picein[3][4]. This suggests that this compound that is absorbed intact can be hydrolyzed systemically.

Figure 1: Hydrolysis of this compound to Piceol.

Phase I and II Metabolism of Piceol and Piceatannol

Following hydrolysis, piceol can be hydroxylated to piceatannol by cytochrome P450 enzymes, although this is considered a minor pathway[5]. The primary metabolic routes for both piceol and piceatannol are phase II conjugation reactions, including glucuronidation and sulfation, as well as O-methylation.

-

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on piceatannol have identified several UGT isoforms involved in its glucuronidation, including UGT1A1, UGT1A8, and UGT1A10, which are expressed in the liver and intestine[6][7].

-

Sulfation: Sulfotransferases (SULTs) are responsible for the sulfation of phenolic compounds. While specific SULT isoforms for piceol/piceatannol are not definitively identified, SULT1A1 is a major xenobiotic-metabolizing SULT in the liver and is known to act on a wide range of phenolic substrates[7].

-

O-Methylation: Catechol-O-methyltransferase (COMT) can methylate the catechol moiety of piceatannol[5].

Figure 2: Proposed Metabolic Pathways of Piceol and Piceatannol.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)

This protocol is a representative methodology for assessing the oral bioavailability of this compound in a rodent model, based on common practices for pharmacokinetic studies of natural products.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight with free access to water before dosing.

-

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 50 mg/kg). For intravenous administration, this compound is dissolved in a vehicle like saline with a co-solvent and administered via the tail vein (e.g., 10 mg/kg).

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma, which is then stored at -80°C until analysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Figure 3: Workflow for an In Vivo Pharmacokinetic Study.

Quantification of this compound in Plasma by UPLC-MS/MS (Representative Protocol)

This protocol outlines a representative ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma samples.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

UPLC Conditions:

-

Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

-

Signaling Pathways

While direct evidence for this compound's effect on signaling pathways is limited, its aglycone, piceatannol, has been shown to modulate key inflammatory pathways. It is plausible that this compound, upon conversion to piceatannol, exerts similar effects.

Inhibition of NF-κB Signaling Pathway by Piceatannol

Piceatannol has been demonstrated to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway induced by tumor necrosis factor (TNF)[8]. This anti-inflammatory effect is mediated through the inhibition of IκBα kinase (IKK) and subsequent phosphorylation of the p65 subunit of NF-κB[8].

Figure 4: Inhibition of the NF-κB Signaling Pathway by Piceatannol.

Conclusion

The available evidence suggests that this compound's bioavailability is governed by its enzymatic hydrolysis to piceol, which is then subject to extensive phase II metabolism, similar to its hydroxylated counterpart, piceatannol. While direct pharmacokinetic data for this compound is lacking, the information on piceatannol provides a valuable framework for understanding its potential ADME properties. The anti-inflammatory effects of piceatannol, particularly its inhibition of the NF-κB pathway, highlight the therapeutic potential that could be unlocked following the metabolism of this compound. Further in vivo pharmacokinetic studies on this compound are warranted to establish a clear dose-exposure relationship and to fully elucidate its metabolic fate and potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for designing and interpreting future research in this area.

References

- 1. Absorption and metabolism of piceatannol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of anthocyanins by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Glucosidase - Wikipedia [en.wikipedia.org]

- 4. hydrolysis-of-a-naturally-occurring-glucoside-by-a-broad-specificity-glucosidase-from-liver - Ask this paper | Bohrium [bohrium.com]

- 5. Predicting phase-I metabolism of piceatannol: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucuronidation of piceatannol by human liver microsomes: major role of UGT1A1, UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Picein: A Technical Guide to its Historical Discovery and Scientific Evolution

For Immediate Release

This technical whitepaper provides a comprehensive overview of the historical discovery, isolation, and evolving research landscape of Picein (C₁₄H₁₈O₇), a phenolic glucoside of significant interest to researchers, scientists, and drug development professionals. This document details the early beginnings of its characterization in the late 19th century and summarizes key quantitative data and experimental methodologies that have defined its scientific journey.

Historical Context: The Discovery and Naming of this compound

The journey of this compound's discovery begins in the late 19th century, a period of burgeoning interest in the chemical constituents of the natural world. The earliest recorded mention of "this compound" appears in the scientific literature of 1894. The name itself is derived from the Latin "piceus," meaning "pitch-black" or relating to the spruce tree (Picea), combined with the suffix "-in," a common convention for naming glucosides during that era. This nomenclature firmly links its origins to the Norway spruce (Picea abies).

Historical records indicate that the French chemist Charles Tanret was the first to isolate and identify this compound. In his work on the chemical components of various plants, Tanret identified a bitter-tasting glucoside in the young shoots of spruce trees, which he named this compound. His findings were documented in the scientific journals of the time, laying the groundwork for all subsequent research on this compound.

Physicochemical Properties and Natural Occurrence

This compound is the glucoside of piceol (4-hydroxyacetophenone). It is a white crystalline solid with the chemical formula C₁₄H₁₈O₇. While first discovered in Norway spruce, subsequent research has identified its presence in a variety of other plant species.

| Plant Source | Part of Plant | Concentration/Notes |

| Picea abies (Norway Spruce) | Needles, Bark, Roots | Found in varying concentrations depending on the specific tissue and environmental conditions. |

| Salix species (Willow) | Bark | Co-occurs with other salicylates like salicin. |

| Picrorhiza kurroa | Rhizomes | Investigated for its potential to promote collagen synthesis. |

| Rhodiola rosea | - | Identified as a constituent. |

Early Research and Biological Activities

Initial research on this compound focused on its basic chemical characterization. However, contemporary studies have unveiled a range of biological activities, with a primary focus on its antioxidative and neuroprotective properties. These effects are often attributed to its aglycone, piceol, which is released upon hydrolysis of the glycosidic bond.

Experimental Protocols: A Glimpse into Early Isolation Techniques

Modern Research Focus: Neuroprotection and Antioxidant Effects

Recent in vitro and in vivo studies have explored the potential therapeutic applications of this compound, particularly in the context of neurodegenerative diseases. Research has suggested that this compound may exert its neuroprotective effects through the modulation of oxidative stress pathways.

Conclusion and Future Directions

From its initial discovery as a bitter compound in spruce shoots to its current status as a molecule of interest for its neuroprotective potential, this compound has traveled a long scientific path. The foundational work of early chemists like Charles Tanret provided the essential starting point for over a century of research. Future investigations will likely focus on elucidating the precise molecular targets of this compound and its metabolites, as well as exploring its therapeutic efficacy in preclinical and clinical settings. This historical and technical overview serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing natural product.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Picein from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picein (p-hydroxyacetophenone-β-D-glucopyranoside) is a phenolic glycoside found in various plant species, notably in the bark of willows (Salix spp.) and the rhizomes of Picrorhiza kurroa.[1][2] It has garnered scientific interest for its potential anti-inflammatory, antioxidant, and neuroprotective properties.[1] These attributes make this compound a promising candidate for further investigation in drug development and biomedical research.

These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from plant materials. The protocols are designed to guide researchers in obtaining high-purity this compound for experimental and developmental purposes.

Data Presentation

Table 1: Summary of Solvents Used in the Extraction of this compound and Related Phenolic Glycosides

| Solvent System | Plant Source | Target Compound(s) | Purity Achieved | Reference |

| n-Butanol | Salix reticulata | This compound | 93.6% | [2] |

| Hot Water | Willow Bark (Salix spp.) | This compound | Not specified | [2] |

| Methanol:Water (8:2, v/v) | Picrorhiza kurroa leaves | Phenolic compounds | Not specified | [3] |

| Ethanol | Picrorhiza kurroa rhizomes | Iridoid glycosides | Not specified | [4] |

| Weak acid-ethyl alcohol solution | White Willow Bark (Salix spp.) | Salicin | >98% | [5] |

| 80% Methanol | Castanopsis chinensis leaves | Phenolic glycosides | Not specified | [6] |

Table 2: Parameters for Solid-Liquid Extraction of Phenolic Compounds from Various Plant Materials

| Parameter | Range/Value | Plant Material | Target Compound | Reference |

| Temperature | 70 - 85 °C | Durian Peel | Pectin | [7] |

| 40 - 80 °C | White Grape Skin | Bioactive molecules | [8] | |

| 20 - 80 °C | Quince Peels | Bioactive compounds | [9] | |

| Time | 45 - 75 minutes | Durian Peel | Pectin | [7] |

| 60 - 90 minutes | White Grape Skin | Bioactive molecules | [8] | |

| 15 - 150 minutes | Quince Peels | Bioactive compounds | [9] | |

| Solvent-to-Solid Ratio | 17.5:1 - 22.5:1 (mL/g) | Durian Peel | Pectin | [7] |

| 10:1 - 30:1 (g/L) | White Grape Skin | Bioactive molecules | [8] | |

| 20:1 (mL/g) | Quince Peels | Bioactive compounds | [9] | |

| Solvent Concentration | 25% Ethanol | Quince Peels | Bioactive compounds | [9] |

| 50% Ethanol | Laurel Leaf | Polyphenols | [10] | |

| 90% Ethanol | White Pepper | Piperine | [11] |

Experimental Protocols

Protocol 1: Solid-Liquid Extraction of this compound from Willow Bark (Salix spp.)

This protocol is adapted from methods used for salicin, a structurally similar phenolic glycoside, and general principles of plant extraction.[5][12]

1. Plant Material Preparation:

- Obtain dried willow bark.

- Grind the bark into a fine powder using a mechanical grinder to increase the surface area for extraction.[12]

2. Extraction:

- Weigh the powdered plant material.

- Prepare an extraction solvent of 70% ethanol in water, acidified to a pH of approximately 4-5 with a weak acid (e.g., citric acid or acetic acid).

- In a suitable flask, combine the powdered bark with the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

- Heat the mixture to 60-70°C with continuous stirring for 2-3 hours.

- After the extraction period, allow the mixture to cool.

- Separate the solid material from the liquid extract by vacuum filtration.

- Repeat the extraction process on the solid residue with fresh solvent to maximize the yield.

- Combine the liquid extracts.

3. Solvent Removal:

- Concentrate the combined extracts using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.

- The resulting aqueous concentrate can be used for the subsequent purification steps.

Protocol 2: Purification of this compound using Column Chromatography

This protocol is based on the successful isolation of this compound from Picrorhiza kurroa and general chromatographic principles.[13][14]

1. Preparation of the Crude Extract:

- The concentrated aqueous extract from Protocol 1 is subjected to liquid-liquid partitioning.

- Add an equal volume of n-butanol to the aqueous extract in a separatory funnel.

- Shake the funnel vigorously and then allow the layers to separate.

- Collect the upper n-butanol layer, which will contain the this compound.

- Repeat the partitioning with fresh n-butanol and combine the butanol fractions.

- Evaporate the n-butanol under reduced pressure to obtain a crude this compound-rich extract.

2. Column Chromatography:

- Prepare a silica gel column. The size of the column will depend on the amount of crude extract.

- Equilibrate the column with a non-polar solvent (e.g., hexane or a hexane:ethyl acetate mixture).

- Dissolve the crude extract in a minimal amount of the initial mobile phase.

- Load the dissolved extract onto the top of the silica gel column.

- Elute the column with a gradient of increasing polarity, for example, starting with a hexane:ethyl acetate mixture and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate:methanol gradient.

- Collect fractions of the eluate.

3. Fraction Analysis and Final Purification:

- Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

- Combine the this compound-containing fractions.

- Evaporate the solvent to yield purified this compound.

- If necessary, a final purification step can be performed using preparative HPLC for higher purity. A C18 column with a mobile phase of acetonitrile and water is a common system for purifying phenolic compounds.[13][15]

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Postulated Anti-inflammatory Signaling Pathway of this compound

While the specific signaling pathways of this compound are still under investigation, its anti-inflammatory properties likely involve the modulation of key inflammatory pathways such as NF-κB, similar to other phenolic compounds.

Caption: Postulated anti-inflammatory action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ijbpas.com [ijbpas.com]

- 5. CN105461766A - Method for extracting salicin from white willow bark - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. hrpub.org [hrpub.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The process of extracting salicin from white willow bark extract. [greenskybio.com]

- 13. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of Picein

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Picein (also known as Piceid) using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed for accuracy, precision, and reliability in research and quality control settings.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in various sample matrices, such as plant extracts.

Principle

Reverse-phase HPLC separates this compound from other components in a sample based on its polarity. A C18 column is used, which retains nonpolar compounds more strongly than polar compounds. This compound is eluted using a mobile phase of acidified water and an organic solvent. Quantification is achieved by detecting the UV absorbance of this compound as it elutes from the column and comparing the peak area to that of a known standard.

Experimental Protocol

1.2.1. Equipment and Materials

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Solvent filtration apparatus

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

This compound analytical standard

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Phosphoric acid or formic acid

1.2.2. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in the mobile phase to create calibration standards. A typical concentration range could be 1-100 µg/mL.

1.2.3. Sample Preparation (Example for Plant Material)

-

Extraction: Accurately weigh a known amount of powdered plant material. Extract with a suitable solvent, such as 50% methanol, using ultrasonication for 30 minutes.[1]

-

Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

1.2.4. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Methanol or Acetonitrile |

| Elution | Isocratic or Gradient. For a starting point, an isocratic elution with a ratio of A:B (e.g., 70:30 v/v) can be used and optimized. A gradient elution may provide better separation for complex samples.[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 230 nm or 275 nm |

| Injection Volume | 10-20 µL |

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for this compound quantification.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.6 pmol (UV-vis detection)[3] |

| Limit of Quantification (LOQ) | Typically 3x LOD |

| Accuracy (% Recovery) | 95-105% |

| Precision (% RSD) | < 2% |

| Retention Time | Dependent on specific conditions, but should be consistent. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method offers higher selectivity and sensitivity for the quantification of this compound, especially in complex matrices.

Principle

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, this compound is ionized, and the mass spectrometer detects specific parent and product ions. This technique, particularly with Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference.

Experimental Protocol

2.2.1. Equipment and Materials

-

LC-MS/MS system (Triple Quadrupole)

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm)

-

This compound analytical standard

-

LC-MS grade methanol or acetonitrile

-

LC-MS grade water

-

Formic acid

2.2.2. Preparation of Standard and Sample Solutions

Follow the same procedure as for the HPLC method, but use LC-MS grade solvents and prepare dilutions in the initial mobile phase.

2.2.3. LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)[4] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A gradient elution is typically used to achieve optimal separation. For example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B. |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized) |

| MRM Transitions | To be determined by infusing a this compound standard. A possible transition for Piceid (this compound) in negative mode is m/z 389 -> 227. |

| Collision Energy | To be optimized for the specific instrument and MRM transition. |

Data Presentation: LC-MS Method Validation Parameters

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.2 pmol (MS detection)[3] |

| Limit of Quantification (LOQ) | Typically 3x LOD |

| Accuracy (% Recovery) | 90-110% |

| Precision (% RSD) | < 15% |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a solid sample matrix.

Caption: General workflow for this compound quantification.

Disclaimer: The provided protocols and parameters are intended as a starting point. Method optimization and validation are essential for achieving accurate and reliable results for specific sample types and instrumentation.

References

- 1. Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsat.org [ijsat.org]

- 3. researchgate.net [researchgate.net]

- 4. HPLC-MS/MS analysis of willow bark extracts contained in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Picein and Its Derivatives: A Detailed Protocol for Researchers

Introduction: Picein, a naturally occurring glucoside of p-hydroxyacetophenone, and its derivatives are of significant interest to the scientific community due to their potential therapeutic applications, including neuroprotective and antioxidant activities. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development. The protocols are based on established glycosylation methodologies.

Chemical Synthesis Protocols

Two primary chemical synthesis routes are detailed below: the classic Koenigs-Knorr reaction and a modern, milder glycosylation method.

Protocol 1: Koenigs-Knorr Glycosylation of p-Hydroxyacetophenone

The Koenigs-Knorr reaction is a well-established method for the formation of glycosidic bonds.[1] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[1][2]

Experimental Protocol:

-

Preparation of Acetobromoglucose (Glycosyl Donor):

-

To a solution of glucose pentaacetate (1 equivalent) in glacial acetic acid, add a solution of hydrogen bromide in acetic acid.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water and extract with chloroform.

-

Wash the organic layer with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain acetobromoglucose as a crude product, which can be used directly in the next step.

-

-

Glycosylation Reaction:

-

Dissolve p-hydroxyacetophenone (1 equivalent) and acetobromoglucose (1.2 equivalents) in anhydrous dichloromethane.

-

Add silver(I) oxide (1.5 equivalents) and anhydrous calcium sulfate to the mixture.

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude protected this compound (tetra-O-acetyl-picein).

-

-

Deprotection (Zemplén Deacetylation):

-

Dissolve the crude protected this compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (25% in methanol).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Quantitative Data (Illustrative):

| Step | Reactants | Key Reagents | Solvent | Yield (%) |

| Glycosylation | p-Hydroxyacetophenone, Acetobromoglucose | Silver(I) Oxide | Dichloromethane | 60-70 |

| Deprotection | Tetra-O-acetyl-picein | Sodium Methoxide | Methanol | 85-95 |

Protocol 2: Modern Mild Glycosylation of Phenolic Alcohols

Recent advancements have led to the development of milder and more efficient glycosylation methods that avoid the use of heavy metal promoters.[3][4] This protocol is adapted from a method for the glycosylation of natural phenolic alcohols.[4]

Experimental Protocol:

-

Preparation of p-Acetoxyacetophenone:

-

React p-hydroxyacetophenone with acetic anhydride in the presence of a catalytic amount of pyridine.

-

Stir at room temperature for 1-2 hours.

-

Remove the excess reagents under reduced pressure to obtain p-acetoxyacetophenone.

-

-

Glycosylation Reaction:

-

Dissolve p-acetoxyacetophenone (1 equivalent) and acetobromoglucose (1.2 equivalents) in anhydrous dichloromethane.

-

Add zinc oxide (ZnO) and iodine (I₂) as promoters.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Deprotection:

-

Follow the Zemplén deacetylation procedure as described in Protocol 1 to remove both the acetyl groups from the glucose moiety and the acetate group from the phenolic hydroxyl group to yield this compound.

-

Quantitative Data (Illustrative):

| Step | Reactants | Key Reagents | Solvent | Yield (%) |

| Glycosylation | p-Acetoxyacetophenone, Acetobromoglucose | ZnO, I₂ | Dichloromethane | 75-85 |

| Deprotection | Penta-O-acetyl-picein precursor | Sodium Methoxide | Methanol | 85-95 |

Enzymatic Synthesis Protocol

Enzymatic synthesis offers a green and highly stereoselective alternative for glycosylation.[5][6] UDP-glycosyltransferases (UGTs) are commonly employed for this purpose.[7][8]

Protocol 3: Enzymatic Glucosylation of p-Hydroxyacetophenone

Experimental Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

To the buffer, add p-hydroxyacetophenone (acceptor substrate, e.g., 1-5 mM).

-

Add Uridine diphosphate glucose (UDP-glucose) as the glucose donor (e.g., 1.5-2 equivalents).

-

Initiate the reaction by adding a purified UDP-glycosyltransferase (UGT) enzyme preparation.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the specific UGT used (typically 25-37 °C) with gentle agitation for 12-48 hours.

-

Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Terminate the reaction by adding an organic solvent like methanol or by heat inactivation of the enzyme.

-

Centrifuge the mixture to remove precipitated protein.

-

Purify the supernatant containing this compound by preparative HPLC or solid-phase extraction (SPE).

-

Quantitative Data (Illustrative):

| Substrate | Enzyme | Co-substrate | Reaction Time (h) | Conversion (%) |

| p-Hydroxyacetophenone | UDP-glycosyltransferase | UDP-glucose | 24 | >90 (enzyme dependent) |

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

Spectral Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the p-hydroxyacetophenone moiety, the anomeric proton of the glucose unit (typically a doublet around 5.0 ppm), and other sugar protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the glucose unit. |

| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of this compound (C₁₄H₁₈O₇, MW: 298.29 g/mol ).[9] |

| Melting Point | Approximately 194 °C.[10] |

Synthesis of this compound Derivatives

The protocols described above can be adapted to synthesize a variety of this compound derivatives.

-